molecular formula C14H21N3O3 B13977452 tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B13977452
M. Wt: 279.33 g/mol
InChI Key: QZKMRQRVSATFCG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a pyrazin-2-yloxy moiety, and a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with pyrazin-2-ol under appropriate conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazin-2-yloxy moiety can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring provides structural stability and enhances the compound’s ability to interact with its targets .

Comparison with Similar Compounds

tert-Butyl 3-(pyrazin-2-yloxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl 3-pyrazin-2-yloxypiperidine-1-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(10-17)19-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3

InChI Key

QZKMRQRVSATFCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=CN=C2

Origin of Product

United States

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